4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile
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Overview
Description
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile is a complex organic compound that features a unique structure combining a benzonitrile group with morpholine and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile typically involves multi-step organic reactions. One common route includes the reaction of benzonitrile derivatives with morpholine and thiomorpholine under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile
- 4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile
Uniqueness
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile |
InChI |
InChI=1S/C16H19N3O2S/c17-11-13-1-3-14(4-2-13)19-5-8-21-15(12-19)16(20)18-6-9-22-10-7-18/h1-4,15H,5-10,12H2 |
InChI Key |
XEQMINISYOPLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CC=C(C=C2)C#N)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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